p-Tolylphosphonic acid
Overview
Description
p-Tolylphosphonic acid is a phosphonic acid derivative where the phenyl ring is substituted with a methyl group at the para position. It is related to other phosphonic acids and has been studied for its potential applications in various fields, including synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds to p-tolylphosphonic acid has been explored in several studies. For instance, diethyl p-tolylthioethynylphosphonate was synthesized from diethyl ethynylphosphonate and further oxidized to the corresponding sulphoxide and sulphone, which could react with nucleophiles and participate in cycloaddition reactions . Additionally, a method for the synthesis of esters of alkylphosphonic acids using p-toluenesulfonic acid–Celite under solvent-free conditions has been reported, which provides a rapid synthesis route for phosphonates .
Molecular Structure Analysis
The molecular structure and properties of phosphonic acid derivatives have been investigated using Density Functional Theory (DFT). The study of 3-Oxo-3-p-tolylpropylphosphonic acid, an analog of p-tolylphosphonic acid, revealed insights into its electronic, vibrational, and thermodynamic properties. The stable structures were optimized, and properties such as HOMO-LUMO gaps, atomic charges, and dipole moments were analyzed .
Chemical Reactions Analysis
The reactivity of phosphonic acid derivatives has been studied through their ability to participate in various chemical reactions. For example, the synthesized diethyl p-tolylthioethynylphosphonate was shown to undergo reactions with nucleophiles and form indolizines with pyridinium-1-dicyanomethylides, as well as Diels–Alder adducts with anthracenes . The orientation of these additions was deduced from coupling constants observed in NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-tolylphosphonic acid derivatives are crucial for their potential applications. The DFT study of 3-Oxo-3-p-tolylpropylphosphonic acid provided valuable information on the vibrational spectra, which were compared with experimental FTIR data. The reactivity descriptors such as electrophilicity, electronegativity, and hardness were calculated, offering a deeper understanding of the molecule's behavior in chemical reactions .
Scientific Research Applications
1. Bioactive Secondary Metabolites
Organophosphonic acids, including p-Tolylphosphonic acid, are noted for their stability and mimicry properties. They resist hydrolytic cleavage due to their C-P bond and mimic transition states, intermediates, and primary metabolites. These characteristics explain their use as bioactive secondary metabolites in various organisms, relevant in human health and agriculture. Enzyme reactions involving these compounds incorporate chemistry from primary metabolism and unique chemical processes (Horsman & Zechel, 2017).
2. Chemical Grafting and Sorption Properties
p-Tolylphosphonic acid has been utilized in the preparation of silicas with chemically grafted molecules of arylphosphonic acids. These modified silicas exhibit unique protolytic properties and are effective in sorbing ions like iron(III) and thorium(IV), suggesting applications in environmental remediation and resource recovery (Kudryavtsev et al., 1988).
3. Synthesis and Biological Applications
As "bio-isosteric phosphorus analogues" of amino acids, phosphonic acids and their derivatives, including p-Tolylphosphonic acid, are significant in biological applications. They are used in metabolic regulation, potential drug development against various metabolic disorders, and enhancement or inhibition studies, owing to their resistance to enzymatic hydrolysis in biological environments (Orsini, Sello, & Sisti, 2010).
4. Phosphonate Metabolism in Microorganisms
Research on organophosphonates, including p-Tolylphosphonic acid, has provided insights into microbial metabolism, especially in environments lacking inorganic phosphate. These compounds serve as a phosphorus source for microorganisms, and understanding their metabolism is crucial for environmental and agricultural applications (McGrath, Chin, & Quinn, 2013).
Safety And Hazards
P-Tolylphosphonic acid has certain corrosive and irritating properties, and contact with skin and eyes should be avoided . During use and storage, it should be kept away from strong oxidizers, strong acids, and strong bases to avoid dangerous reactions . Appropriate protective equipment, such as gloves, goggles, and lab coats, should be worn during handling . In case of leakage, prompt and appropriate measures should be taken for proper disposal .
properties
IUPAC Name |
(4-methylphenyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDWSARZJHIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187341 | |
Record name | Phosphonic acid, (4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylphosphonic acid | |
CAS RN |
3366-72-1 | |
Record name | P-(4-Methylphenyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3366-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3366-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, (4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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